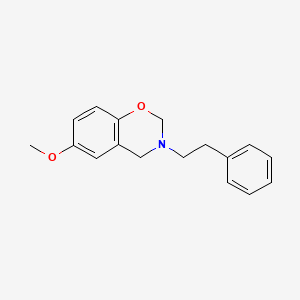
3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine is a chemical compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms This particular compound is characterized by the presence of a methoxy group at the 6th position and a phenylethyl group at the 3rd position of the benzoxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized benzoxazine derivatives.
科学的研究の応用
3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and phenylethyl groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: Lacks the methoxy and phenylethyl groups, resulting in different chemical and biological properties.
6-Methoxy-2H-1,3-benzoxazine: Contains a methoxy group but lacks the phenylethyl group.
3-(2-Phenylethyl)-2H-1,3-benzoxazine: Contains a phenylethyl group but lacks the methoxy group.
Uniqueness
3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine is unique due to the presence of both methoxy and phenylethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
52055-71-7 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
6-methoxy-3-(2-phenylethyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C17H19NO2/c1-19-16-7-8-17-15(11-16)12-18(13-20-17)10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 |
InChIキー |
QAHQOMLBHCBOAL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OCN(C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















